Cas no 1373230-47-7 (tetrahydrofuran-2-ylboronic acid)
tetrahydrofuran-2-ylboronic acid Chemical and Physical Properties
Names and Identifiers
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- B-(tetrahydro-2-furanyl)Boronic acid
- Boronic acid, B-(tetrahydro-2-furanyl)-
- tetrahydrofuran-2-ylboronic acid
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- Inchi: 1S/C4H9BO3/c6-5(7)4-2-1-3-8-4/h4,6-7H,1-3H2
- InChI Key: FEOCOBSUDVQUJD-UHFFFAOYSA-N
- SMILES: B(C1CCCO1)(O)O
tetrahydrofuran-2-ylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4541-1G |
tetrahydrofuran-2-ylboronic acid |
1373230-47-7 | 95% | 1g |
¥ 5,148.00 | 2023-04-05 | |
| Enamine | EN300-7472713-0.05g |
(oxolan-2-yl)boronic acid |
1373230-47-7 | 95% | 0.05g |
$359.0 | 2024-05-23 | |
| Enamine | EN300-7472713-0.1g |
(oxolan-2-yl)boronic acid |
1373230-47-7 | 95% | 0.1g |
$376.0 | 2024-05-23 | |
| Enamine | EN300-7472713-0.25g |
(oxolan-2-yl)boronic acid |
1373230-47-7 | 95% | 0.25g |
$393.0 | 2024-05-23 | |
| Enamine | EN300-7472713-0.5g |
(oxolan-2-yl)boronic acid |
1373230-47-7 | 95% | 0.5g |
$410.0 | 2024-05-23 | |
| Enamine | EN300-7472713-1.0g |
(oxolan-2-yl)boronic acid |
1373230-47-7 | 95% | 1.0g |
$428.0 | 2024-05-23 | |
| Enamine | EN300-7472713-2.5g |
(oxolan-2-yl)boronic acid |
1373230-47-7 | 95% | 2.5g |
$838.0 | 2024-05-23 | |
| Enamine | EN300-7472713-5.0g |
(oxolan-2-yl)boronic acid |
1373230-47-7 | 95% | 5.0g |
$1240.0 | 2024-05-23 | |
| Enamine | EN300-7472713-10.0g |
(oxolan-2-yl)boronic acid |
1373230-47-7 | 95% | 10.0g |
$1839.0 | 2024-05-23 | |
| Ambeed | A1193565-1g |
(Tetrahydrofuran-2-yl)boronic acid |
1373230-47-7 | 97% | 1g |
$1067.0 | 2024-04-24 |
tetrahydrofuran-2-ylboronic acid Suppliers
tetrahydrofuran-2-ylboronic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on tetrahydrofuran-2-ylboronic acid
Tetrahydrofuran-2-ylboronic Acid (CAS No. 1373230-47-7): A Key Intermediate in Modern Chemical Synthesis
Tetrahydrofuran-2-ylboronic acid, identified by the chemical abstracts service number CAS No. 1373230-47-7, is a highly valuable boronic acid derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical development. This compound, characterized by its tetrahydrofuran (THF) moiety, serves as a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its unique structural and electronic properties make it an indispensable tool for chemists engaged in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely employed in the construction of complex molecular architectures.
The< strong>Tetrahydrofuran-2-ylboronic acid molecule consists of a boronic acid functional group attached to a tetrahydrofuran ring. This configuration imparts both reactivity and stability, making it an ideal candidate for various synthetic applications. The boronic acid group is highly reactive towards palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds under mild conditions. This reactivity is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active agents.
In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule drugs derived from heterocyclic structures. The< strong>Tetrahydrofuran-2-ylboronic acid derivative plays a pivotal role in this context by facilitating the introduction of complex substituents into these heterocycles. For instance, researchers have utilized this compound to synthesize novel antiviral and anticancer agents. The ability to precisely modify the structure of these molecules using< strong>Tetrahydrofuran-2-ylboronic acid has led to the discovery of several promising drug candidates that are currently undergoing preclinical evaluation.
Moreover, the< strong>Tetrahydrofuran-2-ylboronic acid derivative has found applications beyond pharmaceuticals. In agrochemical research, it is employed in the synthesis of novel pesticides and herbicides that target specific enzymatic pathways in pests. This targeted approach not only enhances the efficacy of these compounds but also reduces their environmental impact. The versatility of< strong>Tetrahydrofuran-2-ylboronic acid in facilitating such tailored syntheses underscores its importance as a synthetic building block.
The< strong>CAS No. 1373230-47-7 designation ensures that researchers can reliably identify and source this compound for their experiments. The CAS registry system provides a standardized way to categorize chemical substances, ensuring accuracy and consistency across different scientific disciplines. This standardized identification is particularly crucial in industrial settings where precise chemical specifications are essential for large-scale production processes.
Recent advancements in synthetic methodologies have further highlighted the utility of< strong>Tetrahydrofuran-2-ylboronic acid. For example, recent studies have demonstrated its effectiveness in flow chemistry systems, where continuous-flow reactors enable high-throughput synthesis and improved reaction control. These innovations have not only streamlined the production process but also enhanced the scalability of boronic acid-based syntheses. The integration of< strong>Tetrahydrofuran-2-ylboronic acid into such systems has opened new avenues for industrial applications, particularly in the manufacture of fine chemicals and specialty materials.
The role of< strong>Tetrahydrofuran-2-ylboronic acid extends beyond its direct use as a synthetic intermediate. It also serves as a model compound for studying boron-containing heterocycles, which are increasingly recognized for their potential in medicinal chemistry and materials science. By understanding the reactivity patterns and structural features of< strong>Tetrahydrofuran-2-ylboronic acid, chemists can gain insights into broader classes of boronate esters and their applications.
In conclusion, Tetrahydrofuran-2-ylboronic acid (CAS No. 1373230-47-7) is a versatile and indispensable compound in modern chemical synthesis. Its ability to facilitate cross-coupling reactions and its role in synthesizing complex molecular architectures make it a cornerstone of pharmaceutical and agrochemical research. As synthetic methodologies continue to evolve, the importance of< strong>Tetrahydrofuran-2-ylboronic acid is expected to grow, driving further innovation and discovery in the chemical sciences.
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